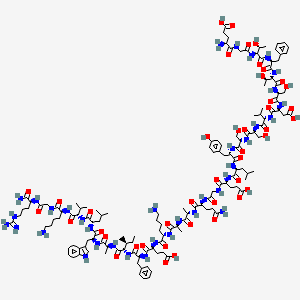
4-Bromo-2-(trimethylstannyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(trimethylstannyl)-1,3-thiazole: is an organotin compound that features a bromine atom and a trimethylstannyl group attached to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trimethylstannyl)-1,3-thiazole typically involves the stannylation of a brominated thiazole precursor. One common method is the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(trimethylstannyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base (e.g., cesium carbonate) and a solvent like toluene or DMF.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through the coupling of the thiazole ring with another aromatic or aliphatic group.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-2-(trimethylstannyl)-1,3-thiazole is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While specific biological applications of this compound are not extensively documented, its derivatives may have potential as bioactive compounds. The thiazole ring is a common motif in many biologically active molecules, suggesting potential medicinal chemistry applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(trimethylstannyl)-1,3-thiazole in chemical reactions involves the reactivity of both the bromine atom and the trimethylstannyl group. The bromine atom can act as a leaving group in substitution reactions, while the trimethylstannyl group can participate in transmetalation processes in coupling reactions. These reactivities enable the compound to form new bonds and create complex molecular structures.
Comparaison Avec Des Composés Similaires
4-Bromo-2-(trimethylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
4-Bromo-2-(trimethylstannyl)benzene: Features a benzene ring, offering different reactivity and applications.
4-Bromo-2-(trimethylstannyl)thiophene: Contains a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness: 4-Bromo-2-(trimethylstannyl)-1,3-thiazole is unique due to the presence of both a bromine atom and a trimethylstannyl group on a thiazole ring
Propriétés
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrNS.3CH3.Sn/c4-3-1-6-2-5-3;;;;/h1H;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWOPTFNWJASAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=NC(=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702241 |
Source


|
| Record name | 4-Bromo-2-(trimethylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173978-97-7 |
Source


|
| Record name | 4-Bromo-2-(trimethylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopent[c]isoxazole,hexahydro-3,3,6-trimethyl-(9CI)](/img/new.no-structure.jpg)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)
![8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)](/img/structure/B574145.png)




![2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide](/img/structure/B574157.png)

